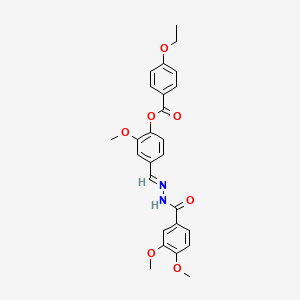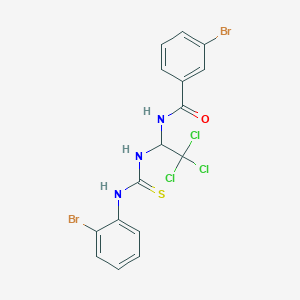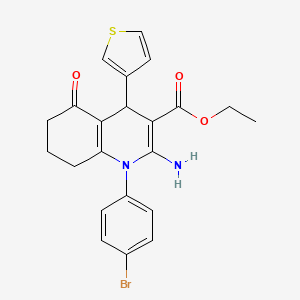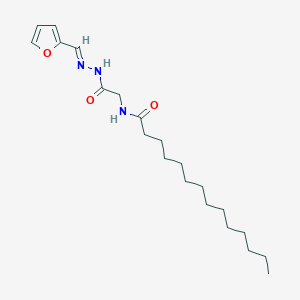![molecular formula C25H22ClN3O3S B12028776 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone CAS No. 618880-61-8](/img/structure/B12028776.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-éthoxyphényl)éthanone est un composé organique complexe qui appartient à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-éthoxyphényl)éthanone implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle triazole par une réaction de cyclisation impliquant l'hydrazine et des aldéhydes ou cétones appropriés. Les étapes suivantes impliquent l'introduction des groupes chlorophényl, méthoxyphényl et éthoxyphényl par diverses réactions de substitution. La dernière étape implique généralement la formation de la fraction éthanone par une réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe carbonyle, ce qui entraîne la formation de divers dérivés réduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être utilisés dans des conditions appropriées.
Produits principaux
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions organiques.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique en raison de son groupe triazole.
Médecine : Il est étudié pour son utilisation potentielle dans le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-éthoxyphényl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier à des enzymes ou à des récepteurs, inhibant leur activité. Le composé peut également interférer avec les processus cellulaires en générant des espèces réactives de l'oxygène (ROS) ou en perturbant l'intégrité des membranes. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by disrupting membrane integrity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-méthoxyphényl)éthanone
- 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-méthylphényl)éthanone
- 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phényl)éthanone
Unicité
L'unicité de 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-éthoxyphényl)éthanone réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxyphényl, en particulier, peut améliorer sa solubilité et sa biodisponibilité par rapport aux composés similaires.
Propriétés
Numéro CAS |
618880-61-8 |
|---|---|
Formule moléculaire |
C25H22ClN3O3S |
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C25H22ClN3O3S/c1-3-32-22-14-4-17(5-15-22)23(30)16-33-25-28-27-24(18-6-12-21(31-2)13-7-18)29(25)20-10-8-19(26)9-11-20/h4-15H,3,16H2,1-2H3 |
Clé InChI |
JLIFXXPTUDRPDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12028710.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)



![4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12028744.png)



![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide](/img/structure/B12028763.png)
![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)
![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)
